molecular formula C18H18N6 B12212188 3-cyclohexyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-cyclohexyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12212188
M. Wt: 318.4 g/mol
InChI Key: OINHUSSGRKSELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Chemical Reactions Analysis

3-cyclohexyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, such as:

  • 3-cyclohexyl-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 3-cyclohexyl-7-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical reactivity .

Properties

Molecular Formula

C18H18N6

Molecular Weight

318.4 g/mol

IUPAC Name

5-cyclohexyl-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H18N6/c1-3-7-13(8-4-1)16-21-22-18-15-11-20-24(14-9-5-2-6-10-14)17(15)19-12-23(16)18/h2,5-6,9-13H,1,3-4,7-8H2

InChI Key

OINHUSSGRKSELU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

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